molecular formula C23H23NO2 B176900 Benzyl 2-(dibenzylamino)acetate CAS No. 141483-49-0

Benzyl 2-(dibenzylamino)acetate

Cat. No.: B176900
CAS No.: 141483-49-0
M. Wt: 345.4 g/mol
InChI Key: CGUUNCXYRZIRJH-UHFFFAOYSA-N
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Description

Benzyl 2-(dibenzylamino)acetate is an organic compound with the molecular formula C23H23NO2 and a molecular weight of 345.43 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(dibenzylamino)acetate can be synthesized through a series of chemical reactions. One common method involves the reaction of benzylamine with benzyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-(dibenzylamino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(dibenzylamino)acetate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

  • Methyl 2-(dibenzylamino)acetate
  • Ethyl 2-(dibenzylamino)acetate
  • Propyl 2-(dibenzylamino)acetate

Comparison: Benzyl 2-(dibenzylamino)acetate is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity. Compared to its methyl, ethyl, and propyl analogs, this compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

benzyl 2-(dibenzylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-23(26-19-22-14-8-3-9-15-22)18-24(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUUNCXYRZIRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141483-49-0
Record name DIBENZYLAMINO-ACETIC ACID BENZYL ESTER
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